

An In-depth Technical Guide to the Original BG11 Medium

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Compound of Interest		
Compound Name:	BG11	
Cat. No.:	B15580790	Get Quote

This technical guide provides a comprehensive overview of the **BG11** medium, a foundational culture medium for cyanobacteria, based on the original scientific literature. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of this widely used medium. This document summarizes the medium's composition, outlines the experimental protocols for its preparation, and visualizes the associated workflow for the isolation and cultivation of unicellular blue-green algae.

Core Composition of BG11 Medium

The **BG11** medium was developed as a versatile, mineral-based medium for the cultivation of a wide range of unicellular blue-green algae, now known as cyanobacteria. The quantitative data for the preparation of 1 liter of **BG11** medium, as described in the foundational literature, is presented below.



Component	Compound	Concentration (g/L)	
Macronutrients			
Sodium Nitrate	_ NaNO₃	1.5	
Dipotassium Phosphate	K2HPO4·3H2O	0.04	
Magnesium Sulfate	MgSO ₄ ·7H ₂ O	0.075	
Calcium Chloride	CaCl ₂ ·2H ₂ O	0.036	
Sodium Carbonate	Na ₂ CO ₃	0.02	
Chelating Agents			
Citric Acid	C ₆ H ₈ O ₇	0.006	
Ferric Ammonium Citrate	(NH4)5[Fe(C6H4O7)2]	0.006	
Disodium Magnesium EDTA	C10H12N2Na2MgO8	0.001	
Trace Elements (A5 Solution)			
Boric Acid	Н₃ВО₃	2.86	
Manganese Chloride	MnCl ₂ ·4H ₂ O	1.81	
Zinc Sulfate	ZnSO4·7H2O	0.222	
Sodium Molybdate	Na ₂ MoO ₄ ·2H ₂ O	0.390	
Copper Sulfate	CuSO ₄ ·5H ₂ O	0.079	
Cobalt Nitrate	Co(NO3)2·6H2O	0.0494	

Experimental Protocols

The following protocols are detailed methodologies for the preparation of the **BG11** medium and the subsequent isolation and cultivation of cyanobacteria as described in the original publications.

Preparation of BG11 Medium



The preparation of **BG11** medium involves the creation of several stock solutions to prevent the precipitation of minerals and to ensure accurate measurement of trace elements.

- 1. Preparation of Stock Solutions:
- A5 Trace Metal Solution: To prepare 1 liter of the A5 trace metal solution, dissolve the following components in distilled water in the order listed:
 - o H₃BO₃: 2.86 g
 - MnCl₂·4H₂O: 1.81 g
 - ZnSO₄·7H₂O: 0.222 g
 - Na₂MoO₄·2H₂O: 0.390 g
 - CuSO₄·5H₂O: 0.079 g
 - Co(NO₃)₂·6H₂O: 0.0494 g
 - Bring the final volume to 1 liter with distilled water.
- Macronutrient and Chelator Stock Solutions: It is recommended to prepare concentrated stock solutions of the individual macronutrients and chelating agents to facilitate the final medium preparation.
- 2. Final Medium Preparation (for 1 Liter):
- To approximately 950 mL of distilled water, add the following components, ensuring each is fully dissolved before adding the next:
 - NaNO₃: 1.5 g
 - K₂HPO₄·3H₂O: 0.04 g
 - MgSO₄·7H₂O: 0.075 g
 - CaCl₂·2H₂O: 0.036 g



Citric Acid: 0.006 g

Ferric Ammonium Citrate: 0.006 g

Disodium Magnesium EDTA: 0.001 g

Na₂CO₃: 0.02 g

• Add 1 mL of the A5 trace metal solution.

Bring the final volume to 1 liter with distilled water.

• The final pH of the medium should be 7.1 after autoclaving.

Sterilize the medium by autoclaving at 121°C for 15 minutes.

Isolation and Purification of Unicellular Cyanobacteria

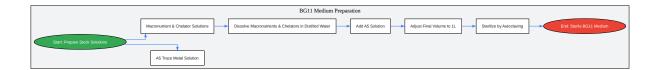
The **BG11** medium was instrumental in the successful isolation and purification of numerous strains of unicellular cyanobacteria. The general workflow is outlined below.

- Enrichment: Inoculate a sample of natural material (e.g., water, soil) into a flask containing sterile BG11 medium.
- Incubation: Incubate the enrichment culture under appropriate conditions of light and temperature (e.g., 25°C, continuous illumination).
- Plating: After visible growth is observed, streak a loopful of the enrichment culture onto a
 petri dish containing BG11 medium solidified with 1% agar.
- Isolation: Following incubation, morphologically distinct colonies are picked and re-streaked onto fresh BG11 agar plates to obtain pure cultures.
- Verification: Purity of the culture is confirmed by microscopic examination.

Visualizations

The following diagrams illustrate the key experimental workflows described in the foundational papers on **BG11** medium.

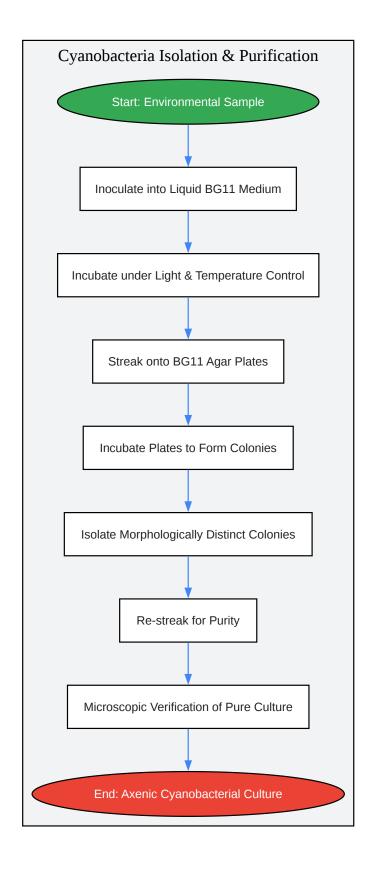




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Workflow for the preparation of **BG11** medium.





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Workflow for the isolation and purification of cyanobacteria.



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